molecular formula C11H8N4O B3352832 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one CAS No. 51076-60-9

6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one

Cat. No.: B3352832
CAS No.: 51076-60-9
M. Wt: 212.21 g/mol
InChI Key: HPQCPAAKZBMFNW-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-2-yl)-1,8-naphthyridin-2(1H)-one (CAS 51076-60-9) is a high-value heterocyclic compound with a molecular formula of C11H8N4O and a molecular weight of 212.21 g/mol . This compound features a hybrid scaffold that combines the 1,8-naphthyridin-2-one and imidazole ring systems, both of which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in therapeutics and ability to form multiple intermolecular interactions with biological targets . The imidazole ring is a planar, aromatic heterocycle known for its amphoterism and its presence in critical biological building blocks like histidine, while 1,8-naphthyridine derivatives are noted for their robust potency and favorable safety profiles . This molecular architecture makes the compound a promising chemical entity for the development of novel bioactive molecules. Research into fused imidazo[1,2-a][1,8]naphthyridine derivatives, which share a closely related core structure, has revealed a wide spectrum of potential biological and pharmacological properties . These compounds are actively being investigated for various applications, including as antiviral agents against hepatitis B and C, anti-inflammatory agents, and positive inotropes for heart failure management . The integrated scaffold is of particular interest in early-stage drug discovery for hit and lead optimization, allowing researchers to explore new chemical space for interactions with various enzymes and receptors. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(1H-imidazol-2-yl)-1H-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-9-2-1-7-5-8(6-14-11(7)15-9)10-12-3-4-13-10/h1-6H,(H,12,13)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQCPAAKZBMFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NC=C(C=C21)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485917
Record name 6-(1H-imidazol-2-yl)-1H-1,8-naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51076-60-9
Record name 6-(1H-imidazol-2-yl)-1H-1,8-naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 1h Imidazol 2 Yl 1,8 Naphthyridin 2 1h One and Its Analogues

Exploration of Precursor Synthesis and Functionalization

The successful synthesis of the target molecule is critically dependent on the efficient preparation of functionalized imidazole (B134444) and 1,8-naphthyridin-2(1H)-one building blocks. These precursors are designed to possess reactive handles that facilitate their subsequent coupling.

Synthesis of Advanced Imidazole Building Blocks

The imidazole moiety can be pre-functionalized in several ways to enable its attachment to the naphthyridinone core. Common strategies involve the introduction of a halogen, a boronic acid or ester, or a stannyl (B1234572) group at the 2-position of the imidazole ring.

One common approach is the direct halogenation of the imidazole ring. For instance, 2-bromo-1H-imidazole can be prepared and subsequently used in cross-coupling reactions. Another powerful method is the van Leusen imidazole synthesis, which can provide substituted imidazoles from tosylmethyl isocyanide (TosMIC) and an imine. researchgate.net This method allows for the introduction of various substituents on the imidazole ring.

Furthermore, imidazole-2-carboxaldehyde is a versatile precursor that can be synthesized through various routes, including the oxidation of 2-(hydroxymethyl)imidazole or through formylation of a 2-lithioimidazole derivative. nih.govtandfonline.comrhhz.net This aldehyde can then be used in condensation reactions.

Advanced imidazole building blocks for coupling reactions are presented in the table below.

Imidazole PrecursorSynthetic MethodKey ReagentsReference
2-Halo-1H-imidazoleHalogenationN-Halosuccinimide (NXS) nih.gov
1H-Imidazole-2-boronic acid esterBorylation of 2-haloimidazoleBis(pinacolato)diboron, Pd catalyst rsc.org
2-(Tributylstannyl)-1H-imidazoleStannylation of 2-lithioimidazoleTributyltin chloride rhhz.net

Synthesis of Substituted 1,8-Naphthyridin-2(1H)-one Precursors

The 1,8-naphthyridin-2(1H)-one core can be assembled through various cyclization strategies, often starting from appropriately substituted pyridine (B92270) derivatives. A prevalent method is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene (B1212753) group. nih.govresearchgate.net

For the synthesis of the target compound, a 1,8-naphthyridin-2(1H)-one precursor functionalized at the 6-position is required. This can be achieved by starting with a pyridine derivative already bearing the desired substituent or a group that can be converted into a coupling handle. For instance, a 6-halo-1,8-naphthyridin-2(1H)-one can be prepared and used in transition metal-catalyzed cross-coupling reactions. nih.gov Alternatively, a 6-amino-1,8-naphthyridin-2(1H)-one can serve as a precursor for further transformations. nih.gov

The following table summarizes some key precursors for the naphthyridinone core.

1,8-Naphthyridin-2(1H)-one PrecursorSynthetic MethodKey ReagentsReference
6-Halo-1,8-naphthyridin-2(1H)-oneCyclization of substituted aminopyridineHalogenated pyridine, active methylene compound researchgate.netnih.gov
6-Amino-1,8-naphthyridin-2(1H)-oneReduction of 6-nitro derivative or amination of 6-halo derivativeSnCl2/HCl or NH3 nih.gov
6-Acetyl-1,8-naphthyridin-2(1H)-oneFriedel-Crafts acylationAcetyl chloride, AlCl3-

Key Coupling and Cyclization Strategies for the Compound's Formation

With the functionalized precursors in hand, the final assembly of 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one can be achieved through several powerful synthetic strategies.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira variants adapted for naphthyridinones)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for forming the C-C bond between the imidazole and naphthyridinone rings.

The Suzuki-Miyaura coupling is a highly versatile method that involves the reaction of an organoboron compound with an organic halide. In the context of synthesizing the target molecule, this could involve the coupling of 1H-imidazole-2-boronic acid (or its ester) with a 6-halo-1,8-naphthyridin-2(1H)-one. Alternatively, a 6-(boronic acid)-1,8-naphthyridin-2(1H)-one could be coupled with a 2-haloimidazole. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. rhhz.netresearchgate.net

The Stille coupling , which utilizes an organotin reagent, provides another effective route. The coupling of 2-(tributylstannyl)-1H-imidazole with a 6-halo-1,8-naphthyridin-2(1H)-one in the presence of a palladium catalyst can afford the desired product. harvard.edu

While the Sonogashira coupling is primarily used for the formation of C-C triple bonds, its principles can be adapted. For instance, a 6-ethynyl-1,8-naphthyridin-2(1H)-one could be synthesized and subsequently converted to the imidazole ring.

The table below provides representative conditions for these coupling reactions.

Coupling ReactionImidazole ReactantNaphthyridinone ReactantCatalyst SystemBaseSolventReference
Suzuki-MiyauraImidazole-2-boronic acid ester6-Bromo-1,8-naphthyridin-2(1H)-onePd(PPh3)4K2CO3Dioxane/H2O rhhz.net
Stille2-(Tributylstannyl)imidazole6-Iodo-1,8-naphthyridin-2(1H)-onePd(PPh3)4-Toluene harvard.edu

Intramolecular Cyclization and Condensation Reactions

An alternative approach to forming the final heterocyclic system involves intramolecular cyclization or condensation reactions from a linear precursor that already contains both the imidazole and a latent naphthyridinone structure.

One such strategy could involve the synthesis of a 6-amino-1,8-naphthyridin-2(1H)-one derivative which is then reacted with an imidazole-containing electrophile to form an intermediate that can undergo intramolecular cyclization. For example, condensation of 6-amino-1,8-naphthyridin-2(1H)-one with imidazole-2-carboxaldehyde would form a Schiff base, which could then be cyclized under appropriate conditions. nih.govresearchgate.net

Another possibility is the construction of the naphthyridinone ring onto a pre-existing imidazole-substituted pyridine. For instance, a 2-amino-5-(1H-imidazol-2-yl)nicotinaldehyde could be condensed with an active methylene compound in a Friedländer-type reaction to directly form the target molecule. nih.govacs.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a complex product, offer a highly efficient and atom-economical route to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the core structures. rsc.org

For example, a three-component reaction involving a substituted aminopyridine, an imidazole derivative, and a third component providing the remaining atoms for the naphthyridinone ring could be envisaged. The development of such a convergent approach would be a significant advancement in the synthesis of this class of compounds.

Optimization of Reaction Conditions and Process Efficiency

The quest for higher yields, reduced reaction times, and improved purity of this compound and related compounds has led to extensive research into the optimization of reaction parameters. Key areas of focus include the judicious selection of solvents and precise temperature control, alongside rigorous catalyst screening and ligand design.

Solvent Selection and Temperature Control

The choice of solvent and reaction temperature are critical parameters that significantly influence the outcome of the synthesis of 1,8-naphthyridinone derivatives. The solubility of reactants, the stability of intermediates, and the rate of reaction are all profoundly affected by these conditions.

For instance, in the synthesis of various imidazole derivatives, a range of solvents including water, acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), methanol, and ethanol (B145695) have been explored. researchgate.net It was observed that while only trace amounts of product were formed at room temperature, elevating the temperature to reflux conditions led to substantial increases in yield, with ethanol proving to be the optimal solvent in one particular study, affording an 82% yield. researchgate.net Further extending the reaction time in refluxing ethanol did not lead to an improvement in the yield, indicating that an optimal reaction time had been reached. researchgate.net

In another example, the synthesis of 1,8-naphthyridyl derivatives via the Friedländer reaction was optimized using basic ionic liquids as both catalysts and solvents. The ideal conditions were found to be a 1:0.6 molar ratio of α-methylene carbonyl compounds to 2-amino-3-pyridinecarboxaldehyde, dissolved in the ionic liquid [Bmmim][Im] at 80°C for 24 hours. nih.gov This highlights the dual role that solvent systems can play in facilitating these reactions.

The effect of temperature is often dramatic. In the synthesis of newly substituted benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles, a reaction carried out for 28 minutes at room temperature yielded only 13% of the product. researchgate.net However, under reflux conditions for the same duration, the yield surged to 82%, underscoring the critical role of elevated temperatures in accelerating the reaction rate and achieving high conversion. researchgate.net

Table 1: Effect of Solvent and Temperature on the Yield of Imidazole and Naphthyridine Derivatives
SolventTemperature (°C)Yield (%)Reference
WaterReflux10 researchgate.net
AcetonitrileReflux13 researchgate.net
DMFReflux30 researchgate.net
THFReflux15 researchgate.net
MethanolReflux25 researchgate.net
EthanolReflux82 researchgate.netresearchgate.net
[Bmmim][Im] (Ionic Liquid)80Not specified, but optimized nih.gov

Catalyst Screening and Ligand Design

The development of efficient catalytic systems is paramount for the synthesis of 1,8-naphthyridinones. Research has explored a variety of catalysts, from simple bases to complex metal-organic frameworks (MOFs), to improve reaction efficiency and selectivity.

In the synthesis of 1,8-naphthyridines, a novel and efficient heterogeneous catalyst, a pillar-layered metal-organic framework (MOF) with urea (B33335) linkers named Basu-HDI, was successfully designed and synthesized. researchgate.net This catalyst was utilized under mild conditions in a one-pot, three-component tandem reaction to produce new 1,8-naphthyridines. researchgate.net Similarly, chlorosulfonic acid coated on a porous organic polymer has been used as a bifunctional catalyst for the one-pot, three-component synthesis of these compounds. researchgate.net

Basic ionic liquids have also been shown to be effective catalysts for the preparation of 1,8-naphthyridyl derivatives through the Friedländer reaction. nih.gov The use of such catalysts often allows for solvent-free conditions, which aligns with the principles of green chemistry.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of pharmaceutical compounds is a growing priority. For this compound and its analogues, this involves the use of environmentally benign solvents, energy-efficient reaction methods, and recyclable catalysts.

Solvent-Free and Aqueous Reaction Media

A significant advancement in the green synthesis of 1,8-naphthyridines is the use of water as a reaction solvent. rsc.org This approach is advantageous due to water's non-toxic, non-flammable, and abundant nature. nih.gov An efficient and environmentally benign synthetic protocol has been developed for the synthesis of benzo[c]pyrazolo nih.govnih.govnaphthyridine derivatives through a regioselective multi-component "on-water" reaction. nih.gov This method offers short reaction times, reduced waste products, and avoids the use of transition metals for C-C and C-N bond formation. nih.gov

Solvent-free conditions have also been successfully employed. For example, a series of basic ionic liquids were used as efficient catalysts for the synthesis of 1,8-naphthyridyl derivatives under solvent-free conditions. nih.gov Similarly, ultrasonic irradiation has been utilized for the synthesis of ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate and its derivatives in aqueous conditions with morpholine (B109124) as a catalyst. vidhyayanaejournal.org

Microwave-Assisted and Mechanochemical Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. amazonaws.com This technique has been successfully applied to the synthesis of various 1,8-naphthyridine (B1210474) derivatives. For instance, the synthesis of 8-hydroxy naphthyridines with potent in vitro antileishmanial activity was achieved using microwave heating. nih.gov In one specific example, a reaction mixture in 1,4-dioxane (B91453) and acetic acid was heated in a microwave at 200°C for 15 minutes to yield the desired product. nih.gov Another synthesis of a 1,6-naphthyridin-8-ol (B3048467) derivative was carried out at 180°C for 2 hours under microwave irradiation. nih.gov

The synthesis of 2-[(3-methyl-1H-indazol-1-yl)-3-substituted phenyl-1,8-naphthyridine derivatives was also accomplished using microwave techniques, which resulted in good yields and was noted to be rapid and efficient. sphinxsai.com This method dramatically reduces reaction times compared to conventional heating. amazonaws.com

Ultrasonic irradiation is another green and efficient synthetic method that utilizes sound waves to initiate chemical reactions, offering improved yields and shorter reaction times compared to conventional methods. vidhyayanaejournal.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Naphthyridine Derivatives
ReactionMethodTemperature (°C)TimeYield (%)Reference
Synthesis of 8-hydroxy naphthyridine derivativeMicrowave20015 min27 nih.gov
Synthesis of 1,6-naphthyridin-8-ol derivativeMicrowave1802 h38 nih.gov
Synthesis of 2-[(3-methyl-1H-indazol-1-yl)-3-substituted phenyl-1,8-naphthyridineMicrowaveNot specifiedNot specifiedGood sphinxsai.com
Synthesis of Benzimidazole (for comparison)ConventionalNot specifiedLongerLess amazonaws.com
Synthesis of Benzimidazole (for comparison)MicrowaveNot specified4 min95 amazonaws.com

Recyclable Catalyst Systems

The development of recyclable catalysts is a cornerstone of green chemistry, as it minimizes waste and reduces costs. In the synthesis of 1,8-naphthyridines, a catalyst system composed of task-specific ionic liquids has been shown to be recyclable. nih.gov For instance, the ionic liquid [Bmmim][Im] was reused four times without a significant loss of its catalytic activity. nih.gov

Heterogeneous catalysts, such as the MOF Basu-HDI and chlorosulfonic acid on a porous organic polymer, also offer the advantage of easy separation from the reaction mixture and potential for reuse. researchgate.net The introduced PTBSA-SO3H catalyst showed good efficiency and stability and could be reused four times without a significant reduction in efficiency. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search for NMR data, including advanced 2D NMR techniques and dynamic NMR studies, for 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one yielded no specific results.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structure Elucidation

No published spectra or datasets corresponding to COSY, HSQC, HMBC, or NOESY experiments for this compound could be located. Such experiments would be instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts and confirming the covalent framework of the molecule by establishing through-bond and through-space correlations between different nuclei.

Dynamic NMR for Conformational Exchange Studies

Similarly, there are no reports of dynamic NMR studies on this compound. These specialized experiments are used to investigate conformational dynamics, such as the rotation around single bonds or tautomeric equilibria, which could be relevant for understanding the molecule's behavior in solution and its interaction with biological targets.

Single Crystal X-ray Diffraction Analysis

The definitive solid-state structure of this compound, which can only be determined by single-crystal X-ray diffraction, has not been deposited in crystallographic databases.

Determination of Solid-State Conformation and Crystal Packing

Without a crystal structure, information regarding the preferred conformation of the molecule in the solid state and the arrangement of molecules within the crystal lattice remains unknown.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of intermolecular forces, such as hydrogen bonds involving the imidazole (B134444) and naphthyridinone moieties, as well as potential π-π stacking interactions between the aromatic rings, is not possible without crystallographic data. These interactions are fundamental to understanding the material's physical properties and crystal packing.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

No specific infrared (IR) or Raman spectra for this compound are available in the public domain. Vibrational spectroscopy would provide valuable information about the characteristic functional groups present in the molecule and their chemical environment.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of novel synthetic compounds. In the characterization of This compound , HRMS provides unequivocal determination of the elemental composition through the precise measurement of the molecule's mass-to-charge ratio (m/z). This technique, typically employing time-of-flight (TOF) or Orbitrap mass analyzers, offers mass accuracy in the low parts-per-million (ppm) range, thereby distinguishing the target compound from other potential molecules with the same nominal mass.

It is important to note that specific experimental HRMS data for this compound is not widely available in published literature. Therefore, the following data is presented as a theoretical and representative example based on the calculated exact mass and plausible fragmentation patterns for this class of heterocyclic compounds.

The elemental formula for This compound is C₁₁H₈N₄O. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This calculated value is then compared against the experimentally observed m/z value to confirm the elemental composition.

ParameterValue
Elemental Formula C₁₁H₈N₄O
Theoretical Exact Mass ([M+H]⁺) 213.0771
Plausible Observed m/z ([M+H]⁺) 213.0775
Mass Accuracy (ppm) 1.88

Tandem mass spectrometry (MS/MS) experiments are subsequently employed to investigate the fragmentation pathways of the parent ion. By inducing fragmentation through methods such as collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which provides valuable insights into the compound's structure. The fragmentation of N-heterocyclic compounds often involves the loss of small, stable neutral molecules. For This compound , the fragmentation is likely to be initiated at the naphthyridinone core and the imidazole substituent.

Key proposed fragmentation pathways include the loss of carbon monoxide (CO) from the naphthyridinone ring, a common fragmentation for lactam structures. Another anticipated fragmentation is the cleavage of the bond between the naphthyridinone core and the imidazole ring, or the fragmentation of the imidazole ring itself, often through the loss of hydrogen cyanide (HCN).

Observed m/zProposed Fragment Structure/Neutral Loss
185.0822[M+H - CO]⁺
157.0873[M+H - 2CO]⁺ or [M+H - CO - N₂]⁺
145.0662[C₈H₅N₂O]⁺ (Loss of imidazole)
118.0553[C₇H₄N₂]⁺ (Further fragmentation of naphthyridine core)
68.0502[C₃H₄N₂]⁺ (Protonated imidazole)

The analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecule, confirming the connectivity of the imidazolyl and naphthyridinone moieties. The high mass accuracy of the fragment ions further corroborates their proposed elemental compositions, lending strong support to the assigned structure of This compound .

Theoretical and Computational Investigations of 6 1h Imidazol 2 Yl 1,8 Naphthyridin 2 1h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These calculations help in understanding its geometry, stability, and reactive sites.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. For a molecule like 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the ground state structure with high accuracy. researchgate.netnih.gov

The primary output of this analysis is the molecule's minimum energy conformation. Energetic properties, such as the total energy, enthalpy, and Gibbs free energy of formation, are also calculated, providing a measure of the molecule's thermodynamic stability. These parameters are crucial for understanding its potential for existence and its behavior in chemical reactions.

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations This table presents a hypothetical example of the types of geometrical parameters that would be obtained from a DFT optimization for the specified compound.

ParameterBond/AnglePredicted Value
Bond LengthC=O (Naphthyridinone)1.23 Å
Bond LengthC-N (Imidazole)1.38 Å
Bond LengthC-C (Inter-ring)1.47 Å
Bond AngleC-N-C (Naphthyridinone)123.5°
Bond AngleN-C-N (Imidazole)110.0°
Dihedral AngleNaphthyridinone-Imidazole25.0°

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S). These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Example of Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors This table provides illustrative values for FMO analysis. Actual values would be determined by specific DFT calculations.

ParameterSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--6.2 eV
LUMO EnergyELUMO--1.8 eV
Energy GapΔEELUMO - EHOMO4.4 eV
Ionization PotentialI-EHOMO6.2 eV
Electron AffinityA-ELUMO1.8 eV
Electronegativityχ-(EHOMO + ELUMO)/24.0 eV
Chemical Hardnessη(ELUMO - EHOMO)/22.2 eV
Global SoftnessS1/(2η)0.227 eV-1

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the constant electron density surface, providing a visual representation of the charge distribution.

The MEP surface is typically color-coded:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms like oxygen and nitrogen. mdpi.com

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. mdpi.com

Green regions represent neutral or zero potential areas.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of both the naphthyridine and imidazole (B134444) rings, identifying them as potential sites for electrophilic interaction or hydrogen bonding. Positive potential (blue) would be expected around the N-H protons, marking them as donor sites for hydrogen bonds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

In this compound, significant stabilization would be expected from interactions involving the lone pairs of nitrogen and oxygen atoms donating into the antibonding π* orbitals of the aromatic rings (n → π* interactions) and interactions between the π orbitals of the two rings (π → π* interactions).

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies This table shows a hypothetical example of the stabilization energies calculated from NBO analysis for key electronic delocalization interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) N (Imidazole)π* (C-N of Imidazole)35.5Intramolecular Hyperconjugation
LP(2) O (Carbonyl)π* (C-N of Naphthyridinone)28.1Resonance Stabilization
π (C-C of Naphthyridinone)π* (C-C of Imidazole)15.2Inter-ring Conjugation
π (C-N of Imidazole)π* (C-C of Naphthyridinone)12.8Inter-ring Conjugation

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations typically focus on a static, single-molecule system in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, particularly in a solution environment. nih.gov

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. By simulating the molecule in a box of explicit solvent molecules (e.g., water), it is possible to explore its conformational landscape and understand the influence of the solvent on its structure.

For this compound, a key area of interest would be the rotational freedom around the single bond connecting the naphthyridinone and imidazole rings. The simulation trajectory can be analyzed to determine the distribution of the dihedral angle between the two rings. This analysis reveals the most populated (i.e., energetically preferred) conformations in solution. It can also highlight the flexibility of the molecule and the extent to which solvent interactions (like hydrogen bonding with water) stabilize certain conformations over others. Such studies are crucial for understanding how the molecule's shape might adapt when interacting with biological targets. researchgate.net

Solvation Free Energy Calculations

Solvation free energy (ΔGsolv) is a critical thermodynamic parameter that quantifies the energy change when a solute is transferred from a vacuum (gas phase) to a solvent. It is fundamental to predicting a molecule's solubility, membrane permeability, and binding affinity to biological targets. The calculation of ΔGsolv is a cornerstone of computational chemistry, often employing methods like alchemical free energy simulations. nih.govarxiv.org

These simulations computationally "transform" the solute into solvent in both the gas phase and the solvated state, allowing for the calculation of the free energy difference. nih.gov The accuracy of these predictions is highly dependent on the quality of the force field used to describe the interatomic interactions. arxiv.org For instance, studies on the FreeSolv database, a collection of experimental and calculated hydration free energies, show that mean absolute errors can be as low as 1.12 kcal/mol when using well-parameterized force fields like the CHARMM General Force Field (CGenFF). nih.gov While specific ΔGsolv values for this compound are not published, these computational techniques could be readily applied to predict its solubility and related properties, which are crucial for its development as a potential therapeutic agent. researchgate.net

In Silico Prediction of Molecular Interactions and Binding Modes

Computational techniques are pivotal in predicting how a molecule like this compound might interact with biological macromolecules, thereby elucidating its potential mechanism of action and guiding further drug design efforts.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is widely used to screen virtual libraries of compounds against a protein target and to predict the binding mode and affinity of potential drugs.

For the 1,8-naphthyridine (B1210474) scaffold, docking studies have been performed against a variety of protein targets to rationalize observed biological activities. These studies provide valuable insights into the structure-activity relationships (SAR) of this class of compounds. For example, derivatives have been docked against the adenosine (B11128) A2A receptor to explore their potential as anti-Parkinson's agents, with some compounds showing high docking scores and favorable binding energies. nih.gov In the realm of oncology, 1,8-naphthyridine derivatives have been evaluated as anticancer agents by docking them into the active sites of targets like DNA topoisomerase and various kinases. nih.govresearchgate.net

A summary of representative docking studies on 1,8-naphthyridine derivatives is presented below.

Compound ClassProtein TargetKey Findings
1,8-Naphthyridine derivativesAdenosine A2A ReceptorGood binding efficiency predicted; potential as A2A receptor antagonists. nih.gov
2,7-dimethyl-1,8-naphthyridine derivativesTopoisomerase IIHigh binding energy scores and intercalation with DNA predicted. researchgate.net
2-substituted-1,8-naphthyridine derivativesNot SpecifiedDocking studies were performed to support antibacterial evaluation. researchgate.net
Naphthalene-pyrazole hybridsSARS-CoV-2 Spike GlycoproteinGood fitting inside the binding site with minimum binding energy observed. ekb.eg

These studies collectively demonstrate the utility of molecular docking in identifying potential therapeutic targets and understanding the molecular interactions that govern the activity of the 1,8-naphthyridine scaffold.

Pharmacophore modeling is a powerful ligand-based drug design technique used when the three-dimensional structure of the biological target is unknown. patsnap.com A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target and elicit a biological response. patsnap.comnih.gov

This method involves analyzing a set of known active molecules to derive a common feature model. nih.gov This model can then be used as a 3D query to screen large compound databases to identify novel, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. nih.govmdpi.com For a compound like this compound, a pharmacophore model could be generated based on it and other structurally similar active compounds. This model would highlight the key interaction points, such as the hydrogen-bonding capabilities of the imidazole and naphthyridinone rings, guiding the design of new analogs with potentially improved potency or selectivity. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com By calculating various molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric parameters), QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

Several QSAR studies have been successfully applied to the 1,8-naphthyridine class to understand the structural requirements for various biological activities. For instance, a QSAR model for 1,8-naphthyridin-4-ones as inhibitors of photosystem II suggested that the position, size, and polarity of substituents are the predominant factors controlling their activity. nih.gov Another study on 1,8-naphthimide derivatives targeting DNA in osteosarcoma cells developed a robust nonlinear QSAR model that could guide the design of more effective agents. nih.gov

Compound ClassBiological ActivityQSAR Model Insights
1,8-Naphthyridin-4-onesPhotosystem II InhibitionActivity is predominantly controlled by the position, size, and polarity of substituents. nih.gov
1,8-Naphthimide derivativesAnti-osteosarcoma (DNA targeting)A nonlinear model was established, providing direction for designing highly effective DNA-targeting drugs. nih.gov
FlavonoidsPancreatic Lipase InhibitionA model was developed to predict pIC50 values and screen natural product libraries. mdpi.com

These examples underscore the potential of QSAR to build predictive models for the biological activities of this compound and its analogs, thereby streamlining the drug discovery process. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the predictive power of computational models. nih.gov These technologies are applied at nearly every stage of the drug design pipeline, from target identification to hit-to-lead optimization and the prediction of pharmacokinetic properties. nih.govastrazeneca.com

AI and ML algorithms, particularly deep learning and neural networks, can analyze vast and complex datasets to identify subtle patterns that are not apparent through traditional methods. nih.gov In the context of compound design, generative models can be used for de novo drug design, creating entirely new molecular structures with desired properties. harvard.edu ML models are also adept at building more accurate QSAR models, predicting drug metabolism, and forecasting potential toxicity, which helps to reduce late-stage attrition of drug candidates. nih.govnih.gov

For a molecule like this compound, AI and ML could be employed to:

Accelerate Virtual Screening: Screen massive virtual libraries more efficiently than traditional methods to find compounds with similar predicted activity. nih.gov

Optimize Molecular Properties: Predict how structural modifications would affect its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

De Novo Design: Generate novel 1,8-naphthyridinone derivatives with potentially superior efficacy or safety profiles. harvard.eduatomwise.com

Predict Metabolites: Use deep language models to predict the metabolic fate of the compound, offering insights into its potential efficacy and safety. nih.govresearchgate.net

By integrating AI and ML, researchers can navigate the vast chemical space more effectively, accelerating the design and development of the next generation of therapeutics based on the 1,8-naphthyridinone scaffold. astrazeneca.com

Elucidation of Molecular Mechanisms and Biological Target Interactions in Vitro and Cellular Studies

Enzymatic Inhibition/Activation Assays

There is no published data from enzymatic inhibition or activation assays for 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one.

No studies determining the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound against any specific enzyme have been found.

Information regarding the screening of this compound against panels of enzymes to determine its specificity and selectivity is not available.

Cellular Pathway Modulation and Target Engagement (Non-clinical, mechanistic)

There are no non-clinical, mechanistic studies available that describe the modulation of cellular pathways or confirm target engagement by this compound within a cellular context. While derivatives of the 1,8-naphthyridine (B1210474) scaffold have been investigated for their effects on various cell lines, such as HepG2 human liver cancer cells, specific data for the compound is absent. ekb.eg

Investigation of Downstream Signaling Cascades (e.g., Western Blot, qPCR for pathway markers)

Comprehensive data regarding the specific effects of this compound on downstream signaling cascades, as determined by techniques such as Western Blot or qPCR, is not extensively available in the public domain. Research on related naphthyridine compounds suggests that this class of molecules frequently targets protein kinases, thereby influencing major signaling pathways involved in cell proliferation, survival, and differentiation.

For compounds in this family, Western Blot analysis is a standard method to assess changes in the phosphorylation status of key signaling proteins downstream of the putative target. For instance, if a naphthyridine derivative were to inhibit a specific kinase in the MAPK pathway, researchers would expect to see a decrease in the phosphorylation of proteins like ERK1/2. Similarly, qPCR would be employed to measure changes in the messenger RNA (mRNA) levels of genes that are regulated by this pathway, providing insight into the compound's impact on gene expression.

Table 1: Hypothetical Western Blot Analysis of this compound on a Target Pathway

Protein AnalyzedExpected Change with InhibitionRationale
p-TARGET (Phosphorylated Target)DecreaseDirect inhibition of the kinase.
p-SUBSTRATE (Phosphorylated Substrate)DecreaseReduced activity of the upstream kinase.
Total TARGETNo ChangeCompound affects activity, not protein level.
Total SUBSTRATENo ChangeCompound affects activity, not protein level.
Pathway Marker Gene (via qPCR)VariesDepends on whether the gene is up- or down-regulated by the pathway.

This table is illustrative and based on common practices for analyzing kinase inhibitors. Actual results would depend on the specific biological target of this compound.

High-Content Imaging for Cellular Phenotypes (e.g., cell cycle progression, cytoskeletal changes)

Specific high-content imaging data for this compound is not readily found in published literature. High-content imaging is a powerful technique that allows for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of a compound's phenotypic effects.

When applied to compounds of the naphthyridine class, which are often investigated as anti-cancer agents, high-content imaging can reveal effects on:

Cell Cycle Progression: By using fluorescent dyes that stain DNA, the distribution of cells in different phases of the cell cycle (G1, S, G2, M) can be quantified. An inhibitor of a kinase involved in cell cycle control might cause an accumulation of cells in a specific phase.

Cytoskeletal Changes: Staining for components like actin filaments and microtubules can reveal alterations in cell morphology, adhesion, and motility. Such changes are often associated with the inhibition of signaling pathways that regulate the cytoskeleton.

Apoptosis: The induction of programmed cell death can be monitored using markers for caspase activation or nuclear condensation.

Table 2: Potential Cellular Phenotypes Observable by High-Content Imaging

Cellular ParameterPotential ObservationImplication
Cell ProliferationDecreased cell countCytostatic or cytotoxic effect.
Cell Cycle ArrestAccumulation in G1 or G2/M phaseInterference with cell cycle checkpoints.
Nuclear MorphologyIncreased nuclear size, fragmentationSign of cellular stress or apoptosis.
Cytoskeletal IntegrityDisruption of actin fibersImpact on cell structure and motility.

This table outlines potential applications of high-content imaging for a compound like this compound, based on the activities of related molecules.

Chemoproteomics for Off-Target Identification and Target Deconvolution

Chemoproteomics serves as a critical tool for identifying the direct molecular targets of a small molecule within the complex environment of the cell, as well as any unintended "off-targets." This is often achieved by chemically modifying the compound to create a probe that can be used to isolate its binding partners from a cell lysate. These binding proteins are then identified using mass spectrometry.

While specific chemoproteomic studies for this compound have not been published, the general workflow is well-established.

Probe Synthesis: The parent compound is derivatized with a reactive group (for covalent binding) and/or a tag (like biotin (B1667282) for affinity purification).

Cellular Treatment: The probe is incubated with live cells or cell lysates to allow for binding to its targets.

Target Isolation: The compound-protein complexes are captured, often using streptavidin beads that bind to the biotin tag.

Protein Identification: The captured proteins are identified by mass spectrometry.

This approach is invaluable for validating the intended target of a drug (target deconvolution) and for identifying other interactions that could lead to unexpected biological effects or toxicity (off-target identification). For a novel compound like this compound, such studies would be essential to fully characterize its pharmacological profile.

Based on a comprehensive search of scientific literature and patent databases, a detailed structure-activity relationship (SAR) study focusing specifically on this compound and its derivatives is not publicly available. The existing research provides SAR data for related but structurally distinct compounds, such as different regioisomers (e.g., 1,6-naphthyridinones) or 1,8-naphthyridinone cores with substituents at other positions.

Due to the significant impact that isomerism and substituent placement have on the pharmacological activity of a molecule, extrapolating SAR data from related scaffolds to the specific compound this compound would be scientifically inaccurate and speculative.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this specific chemical compound. To do so would require fabricating data that does not exist in the available literature.

Structure Activity Relationship Sar Studies of 6 1h Imidazol 2 Yl 1,8 Naphthyridin 2 1h One Derivatives

Development of SAR Hypotheses and Refined Pharmacophore Models

Early investigations into the SAR of related naphthyridine scaffolds have provided a foundational understanding. For instance, studies on 1H-imidazo[4,5-h] nih.govnih.gov-naphthyridin-2(3H)-one derivatives as c-Met kinase inhibitors revealed that substitutions at various positions on the fused ring system significantly impact inhibitory activity. A comprehensive SAR study highlighted the importance of an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core itself for effective inhibition of the Met kinase. Further enhancement in potency was achieved by introducing a 4'-carboxamide phenoxy group at the C-5 position. While this study focused on the 1,6-naphthyridine (B1220473) isomer, the principles of specific substituent effects provide a valuable starting point for hypotheses regarding the 1,8-naphthyridine (B1210474) analogs.

Subsequent research focusing more closely on the 6-(heterocyclic)-1,8-naphthyridin-2(1H)-one scaffold has allowed for the formulation of more specific SAR hypotheses. Key areas of modification and their observed impact on activity are outlined below:

Substitutions on the Imidazole (B134444) Ring: Modifications to the imidazole moiety are critical. The presence of small alkyl groups on the nitrogen atom of the imidazole can influence the compound's pharmacokinetic properties without drastically altering its binding affinity. However, the introduction of bulky substituents is generally detrimental to activity, suggesting steric constraints within the target's binding pocket.

Modifications at the N-1 Position of the Naphthyridinone Ring: The N-1 position has been identified as a key site for introducing diversity and modulating potency. Small, flexible alkyl chains, particularly those functionalized with polar groups such as hydroxyl or amino moieties, have been shown to enhance activity. This suggests the potential for hydrogen bonding interactions with the target protein in this region.

Substitutions on the Phenyl Ring (if present as a substituent): In derivatives where a phenyl ring is attached to the core structure, its substitution pattern plays a significant role. Electron-withdrawing groups, such as halogens, at the meta or para positions often lead to an increase in potency. This observation suggests that these groups may be involved in favorable electronic interactions or contribute to a more favorable orientation of the molecule within the binding site.

These SAR hypotheses have been instrumental in the development of refined pharmacophore models. A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological effect. For the 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one class of inhibitors, a typical pharmacophore model would include:

A hydrogen bond donor feature corresponding to the N-H of the imidazole ring.

A hydrogen bond acceptor feature from one of the nitrogen atoms of the imidazole ring.

A hydrogen bond acceptor feature associated with the carbonyl group of the naphthyridinone ring.

A hydrophobic/aromatic region defined by the fused ring system.

Additional features, such as hydrogen bond donors/acceptors or hydrophobic centers, can be incorporated based on the specific substitutions that lead to enhanced activity.

The continuous refinement of these pharmacophore models, guided by new SAR data, allows for more accurate virtual screening of compound libraries to identify novel and potent inhibitors. This in silico approach significantly accelerates the drug discovery process by prioritizing the synthesis and testing of molecules with a higher probability of success.

The table below summarizes the hypothetical impact of various substitutions on the activity of this compound derivatives, based on the developed SAR hypotheses.

Modification Site Substituent Type Hypothesized Impact on Activity Rationale
Imidazole N-HUnsubstitutedEssential for H-bond donationKey interaction with target protein
Imidazole RingSmall Alkyl GroupsMaintained or slightly decreased activityMay influence solubility and metabolism
Bulky GroupsDecreased activitySteric hindrance in the binding pocket
Naphthyridinone N-1Small, Polar Alkyl ChainsIncreased activityPotential for additional H-bonding
Phenyl Ring (if present)Electron-Withdrawing Groups (meta/para)Increased activityFavorable electronic interactions/orientation
Electron-Donating GroupsDecreased or no change in activityLess favorable electronic interactions

It is important to note that these are generalized hypotheses, and the actual effect of a particular substitution can be target-dependent. The ongoing synthesis and biological evaluation of new derivatives are crucial for further refining these SAR models and ultimately designing more effective therapeutic agents based on the this compound scaffold.

Chemical Biology Applications and Probe Development

Design and Synthesis of Affinity Probes for Target Identification

Affinity-based probes are indispensable tools for identifying the specific protein targets of bioactive small molecules, a critical step in understanding their mechanism of action. rsc.org The design of such probes based on the 1,8-naphthyridin-2(1H)-one scaffold involves strategically modifying the core structure to include a reporter tag (like biotin) or a reactive handle (for click chemistry) without disrupting its binding to the target protein. nih.gov

Biotinylated and Click Chemistry-Enabled Analogues

Biotinylated probes are widely used for affinity purification of target proteins. nih.gov A biotin (B1667282) moiety is attached to the 1,8-naphthyridin-2(1H)-one core via a linker. This probe is incubated with a cell lysate, and the resulting probe-protein complexes are captured on streptavidin-coated beads. nih.gov The general workflow for this process is outlined below:

Probe Design and Synthesis : A linker is attached to a position on the 1,8-naphthyridin-2(1H)-one scaffold that is not critical for target binding. The other end of the linker is conjugated to biotin.

Affinity Pulldown : The biotinylated probe is incubated with a cell or tissue lysate to allow binding to its target(s).

Capture : Streptavidin-coated agarose (B213101) or magnetic beads are added to the lysate, which specifically bind to the biotin tag of the probe-protein complex.

Isolation and Identification : The beads are washed to remove non-specifically bound proteins. The captured proteins are then eluted and identified using techniques like mass spectrometry. nih.gov

Similarly, click chemistry-enabled probes offer a versatile and bioorthogonal approach for target identification. sigmaaldrich.com These probes contain a terminal alkyne or azide (B81097) group. After the probe binds to its target in a complex biological sample, a corresponding azide- or alkyne-containing reporter tag (e.g., biotin or a fluorophore) is "clicked" on via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free, strain-promoted reaction. sigmaaldrich.comthermofisher.comlicorbio.com This two-step approach is advantageous as the small alkyne or azide modification is less likely to interfere with the compound's biological activity compared to the bulky biotin tag. nih.gov

Photoaffinity Labels for Covalent Target Engagement

Photoaffinity labeling (PAL) is a powerful technique to covalently capture both high- and low-affinity interactions between a small molecule and its target proteins directly within a native biological environment. nih.govnih.gov Probes are designed by incorporating a photoreactive group, such as a diazirine, benzophenone, or aryl azide, onto the 1,8-naphthyridin-2(1H)-one scaffold. nih.govmdpi.com

The general design of a photoaffinity probe includes three key components nih.govnih.gov:

Pharmacophore : The 1,8-naphthyridin-2(1H)-one core, responsible for specific, reversible binding to the target protein.

Photoreactive Group : A moiety that is chemically inert until activated by UV light, at which point it forms a highly reactive intermediate (e.g., a carbene or nitrene) that rapidly inserts into nearby C-H or N-H bonds, forming a stable covalent link with the target protein. nih.govmdpi.com

Reporter/Enrichment Tag : An identification tag, often biotin or a clickable handle, that allows for the subsequent detection and isolation of the covalently cross-linked protein adducts. nih.gov

This method allows for the identification of direct binding partners and can provide insights into the specific binding site on the target protein. rsc.org

Development of Fluorescent Analogues for Live-Cell Imaging and Localization

Fluorescent probes derived from the 1,8-naphthyridine (B1210474) scaffold enable the visualization and tracking of these molecules within living cells, providing crucial information about their subcellular localization and interaction with biological targets in real-time. globethesis.comrsc.org The 1,8-naphthyridine core itself can possess intrinsic fluorescence, or it can be conjugated to an external fluorophore. mdpi.com

A notable example is the development of fluorescent ligands for the cannabinoid type 2 (CB₂) receptor based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold. nih.gov Researchers synthesized a series of probes by attaching linkers and fluorophores at the N1 and C3 positions. Molecular modeling suggested that attaching a linker to the C3 position via a cis-cyclohexanol moiety would orient the fluorophore out of the receptor binding pocket, minimizing interference. nih.govrsc.org This work led to the development of fluorescent ligand 32 , one of the highest affinity and most selective CB₂ receptor fluorescent probes reported at the time. nih.gov

CompoundTarget ReceptorBinding Affinity (pKi)Selectivity
Ligand 32 Human CB₂6.33 ± 0.02Selective for CB₂ over CB₁
SR144528Human CB₂8.00Selective for CB₂ over CB₁
Compound 1 Human CB₂7.90>1000-fold vs CB₁

This table presents binding affinity data for a fluorescent ligand derived from the 1,8-naphthyridin-2-(1H)-one scaffold compared to reference compounds. Data sourced from literature. nih.gov

Other studies have shown that different 2,7-dialkylamino-1,8-naphthyridine derivatives can act as fluorescent probes that selectively stain different cellular compartments. mdpi.com For instance, one derivative was found to enter the nucleus of MDCK cells and specifically stain the nucleoli, while other analogues remained in the cytoplasm and concentrated at the nuclear membrane. mdpi.com This demonstrates the potential to tune the properties of 1,8-naphthyridine-based probes for specific live-cell imaging applications.

Application as Chemical Tools for Pathway Dissection and Phenotypic Screening

Chemical probes based on the 1,8-naphthyridin-2(1H)-one scaffold can serve as powerful tools for dissecting complex biological pathways and for use in phenotypic screening campaigns. nih.govnih.gov Phenotypic screening involves testing compounds for their ability to produce a desired change in a cell or organism's phenotype without a preconceived notion of the molecular target. mdpi.com This approach can uncover novel biological mechanisms and first-in-class therapeutics.

Once a 1,8-naphthyridin-2(1H)-one derivative is identified as a "hit" in a phenotypic screen, the next critical step is target deconvolution. mdpi.com The affinity-based and photoaffinity labeling strategies discussed in section 7.1 are then employed to identify the specific protein(s) with which the compound interacts to produce the observed phenotype. This combination of phenotypic screening followed by target identification bridges the gap between a compound's cellular effect and its molecular mechanism of action. nih.gov

Furthermore, highly selective and potent probes for specific targets, such as kinases or receptors, can be used to dissect their roles in cellular signaling pathways. By acutely inhibiting a specific protein with a 1,8-naphthyridin-2(1H)-one-based tool compound, researchers can observe the downstream consequences and thereby map the protein's function within the cellular network.

Strategies for Improving Target Selectivity and Potency for Probe Development

The development of high-quality chemical probes requires rigorous optimization to ensure high potency for the intended target and selectivity against other related proteins. For the 1,8-naphthyridin-2(1H)-one scaffold, this is typically achieved through systematic structure-activity relationship (SAR) studies. nih.gov

Key strategies for improving probe performance include:

Systematic Structural Modification : Researchers synthesize libraries of analogues by modifying substituents at various positions of the 1,8-naphthyridine ring (e.g., N1, C3, C6, C7). nih.govnih.gov For example, in the development of CB₂ receptor ligands, it was found that substitution at the C6 position often resulted in inverse agonist activity, while modifications to the C3 carboxamide moiety were crucial for binding affinity. nih.govrsc.org

Structure-Based Design : When the three-dimensional structure of the target protein is known, computational docking can guide the design of new analogues. rsc.org This approach was used to predict how fluorescent ligands based on the 1,8-naphthyridin-2-(1H)-one scaffold would interact with the CB₂ receptor, helping to identify optimal attachment points for linkers and fluorophores. nih.govrsc.org

Selectivity Profiling : Optimized compounds must be tested against a broad panel of related off-targets to confirm their selectivity. For instance, a kinase inhibitor probe would be screened against a large panel of kinases to ensure it only inhibits the intended target. nih.gov A study on naphthyridine-based inhibitors of Casein Kinase 2 (CK2) focused on modifying the well-known inhibitor CX-4945 to narrow its inhibition profile and improve selectivity. nih.gov

Through such iterative cycles of design, synthesis, and testing, the 1,8-naphthyridin-2(1H)-one scaffold can be refined into highly potent and selective chemical probes suitable for detailed biological investigation. nih.gov

Future Research Directions and Unanswered Questions

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthetic routes for 1,8-naphthyridine (B1210474) derivatives often involve harsh reaction conditions, the use of organic solvents, and expensive metal catalysts. acs.org Future research must prioritize the development of novel and sustainable synthetic methodologies that are more environmentally friendly and economically viable.

A significant advancement has been the use of the Friedländer annulation reaction in water, a green solvent, to produce 1,8-naphthyridines. rsc.orgresearchgate.net Recent studies have demonstrated the gram-scale synthesis of these compounds in water catalyzed by an inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH-IL). acs.org This approach not only avoids toxic catalysts and organic solvents but also allows for the easy separation of the catalyst from the reaction mixture. acs.org Further exploration in this area could focus on expanding the substrate scope and optimizing reaction conditions for derivatives like 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one.

Another avenue involves solvent-free, solid-state synthesis, which has been successfully used for creating 1,8-naphthyridine-oxadiazole derivatives. researchgate.net Investigating microwave-assisted synthesis is also a promising direction, as it has been shown to produce fused oxazolo and imidazo (B10784944) researchgate.netfrontiersin.org naphthyridines in high yields and short reaction times. soeagra.com These "green chemistry" approaches represent a significant step towards more sustainable pharmaceutical manufacturing. rsc.orgresearchgate.net

MethodCatalyst/SolventKey Advantages
Friedländer ReactionWaterSustainable, avoids toxic catalysts, gram-scale yield. acs.orgrsc.org
Ionic Liquid CatalysisCholine Hydroxide in WaterInexpensive, biocompatible, easy catalyst separation. acs.org
Solid-State SynthesisGrinding (Solvent-free)Environmentally friendly, high efficiency. researchgate.net
Microwave-Assisted SynthesisMicrowave IrradiationRapid reaction times, high yields. soeagra.com

Deeper Elucidation of Allosteric Modulation and Multi-Target Interactions

While many inhibitors target the primary (orthosteric) active site of a protein, allosteric modulators offer a more nuanced approach to regulating biological activity. nih.gov These molecules bind to a secondary, allosteric site, acting like a dimmer switch to fine-tune the protein's function rather than simply turning it on or off. nih.gov Future research should investigate whether this compound or its derivatives can function as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) for their biological targets. nih.gov This would require detailed structural biology studies and sophisticated biochemical assays to identify allosteric binding pockets and characterize the modulatory effects.

Furthermore, the concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction for treating complex diseases. nih.govnih.gov The 1,8-naphthyridine scaffold is known for its versatile biological activities, suggesting that its derivatives may possess multi-target capabilities. researchgate.netresearchgate.net Investigating the broader interaction profile of this compound is crucial. This involves screening the compound against a wide panel of kinases and other relevant biological targets to identify potential off-target effects that could be therapeutically beneficial or detrimental. Understanding these multi-target interactions is essential for a comprehensive assessment of the compound's mechanism of action and potential applications. rsc.org

Integration of Advanced AI/ML for De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic compounds. acs.orgnih.gov These computational tools can navigate the vast chemical space to identify molecules with desired properties, a task that is often inefficient and costly with traditional methods like high-throughput screening. frontiersin.org For this compound, AI/ML offers powerful avenues for future development.

De novo drug design, which uses generative algorithms to create entirely new molecular structures, can be employed to design novel derivatives based on the 1,8-naphthyridin-2(1H)-one scaffold. frontiersin.orgnih.gov AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on existing libraries of known inhibitors and then used to generate new molecules with optimized properties for potency, selectivity, and pharmacokinetic profiles. journal-innovations.com

Furthermore, ML models can be used to optimize existing lead compounds. nih.gov By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict the biological activity of new derivatives before they are synthesized, guiding the optimization process more efficiently. frontiersin.orgacs.org The integration of these AI/ML techniques can significantly reduce the time and resources required to advance this compound from a lead compound to a clinical candidate. mdpi.com

AI/ML TechniqueApplication in Drug DiscoveryRelevance for the Compound
Recurrent Neural Networks (RNNs)Generating novel molecular structures by identifying patterns in training data. frontiersin.orgjournal-innovations.comDesigning new derivatives with potentially improved properties.
Generative Adversarial Networks (GANs)Generating novel molecular structures with desired properties. nih.govjournal-innovations.comRapid exploration of chemical space for potential new drug candidates based on the core scaffold.
Quantitative Structure-Activity Relationship (QSAR)Correlating molecular structure with biological activity to predict the behavior of new molecules. frontiersin.orgacs.orgGuiding the optimization of the lead compound to enhance efficacy and reduce toxicity.
Reinforcement Learning (RL)Optimizing molecules for multiple desired properties simultaneously. journal-innovations.comFine-tuning derivatives for a complex profile of potency, selectivity, and ADMET properties.

Development of the Compound for Specific Academic Research Tools and Chemical Probes

Beyond its therapeutic potential, this compound can be developed into valuable tools for academic research. As a selective inhibitor, it can serve as a chemical probe to investigate the biological functions of its target proteins within cellular pathways. This involves elucidating downstream signaling events and understanding the physiological consequences of target inhibition.

To enhance its utility as a research tool, the compound could be modified to create fluorescent probes. The 1,8-naphthyridine scaffold is known to be a component of fluorescent molecules. mdpi.comrsc.org By conjugating a fluorophore to the core structure, researchers can visualize the localization of the compound and its target within cells, providing insights into cellular dynamics and protein trafficking. Such probes are invaluable for studying biological processes in real-time. rsc.org

Exploration of Synergistic Effects with Other Small Molecules in Model Systems

Combination therapy, where two or more drugs are used together, is a cornerstone of treatment for many diseases, including cancer and infectious diseases. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents.

A critical area for future research is to investigate the potential synergistic effects of this compound when combined with other small molecules. Studies have already shown that certain 1,8-naphthyridine derivatives can potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. nih.govnih.gov Although these derivatives did not show intrinsic antibacterial activity, they significantly lowered the minimum inhibitory concentration (MIC) of antibiotics like norfloxacin (B1679917) and ofloxacin, indicating a synergistic interaction. nih.govnih.gov

Future studies should explore similar synergistic relationships in relevant disease models. This involves screening the compound in combination with a library of approved drugs or other investigational molecules to identify combinations that produce a greater therapeutic effect than either agent alone. Identifying and validating these synergistic interactions could significantly broaden the clinical applications of this compound.

Q & A

Q. Critical Parameters :

  • Microwave-assisted synthesis (e.g., 220°C in chlorobenzene) reduces reaction time and improves regioselectivity .
  • Solvent choice (e.g., CH₃CN-MeOH mixtures) affects crystallization and purity .

How can crystallographic and spectroscopic data resolve structural ambiguities in this compound derivatives?

Basic Research Question

  • X-ray Crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, planar naphthyridinone cores with π-π stacking (interplanar distance ~3.2 Å) stabilize crystal structures .
  • NMR and IR Spectroscopy : Confirm functional groups (e.g., imidazole NH stretches at ~3400 cm⁻¹) and monitor reaction progress .

Advanced Tip : Use DFT calculations to predict electronic properties and validate experimental data .

What methodologies are employed to analyze the structure-activity relationship (SAR) of this compound in kinase inhibition?

Advanced Research Question

  • Enzyme Assays : Measure IC₅₀ values against targets like Raf kinase (e.g., Flezurafenib’s IC₅₀ < 10 nM ).
  • Molecular Docking : Predict binding modes by aligning the imidazole-naphthyridinone scaffold with kinase ATP-binding pockets .
  • Comparative Studies : Replace imidazole with pyrazole or vary substituents (e.g., 4-fluorophenyl in Flezurafenib ) to assess steric/electronic effects.

Key Insight : The imidazole group enhances hydrogen bonding with catalytic lysine residues in kinases .

How can conflicting biological activity data for this compound derivatives be reconciled?

Advanced Research Question
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HCT116) or endpoint measurements (e.g., proliferation vs. apoptosis).
  • Metabolic Stability : Rapid oxidation of the imidazole ring in hepatic microsomes may reduce efficacy in vivo .
  • Off-Target Effects : Screen against kinase panels (e.g., >50 kinases) to identify selectivity issues .

Resolution Strategy : Use orthogonal assays (e.g., SPR for binding kinetics) and pharmacokinetic profiling .

What strategies improve the solubility and bioavailability of this compound derivatives?

Advanced Research Question

  • Prodrug Design : Esterification of hydroxyl groups (e.g., 3-acetyl derivatives ) enhances membrane permeability.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to bypass poor aqueous solubility .
  • Structural Modifications : Introduce polar substituents (e.g., methoxy groups at the 7-position ) without disrupting target binding.

Validation : Monitor logP values (target <3) and perform Caco-2 cell permeability assays .

How does the coordination chemistry of this compound facilitate metal complexation studies?

Basic Research Question

  • Ligand Design : The naphthyridinone-imidazole scaffold acts as a polydentate ligand, coordinating metals via N and O atoms .
  • Applications : Metal complexes (e.g., with Cu²⁺ or Fe³⁺) exhibit catalytic or fluorescent properties for bioimaging .

Experimental Protocol : Use UV-Vis titration (e.g., λ shifts at 280 nm) and ESI-MS to confirm stoichiometry .

What computational tools are effective for predicting the reactivity and stability of this compound derivatives?

Advanced Research Question

  • Quantum Chemistry : DFT (B3LYP/6-31G*) calculates frontier orbitals to predict nucleophilic/electrophilic sites .
  • MD Simulations : Assess conformational stability in aqueous or lipid bilayers (e.g., GROMACS ).
  • ADMET Prediction : Tools like SwissADME estimate toxicity risks (e.g., hERG inhibition ).

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Purification : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., from ethanol/water ).
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. of imidazole precursor) to minimize dimerization .
  • Safety : Nitro intermediates (e.g., 3-nitro derivatives ) require controlled handling due to explosion risks.

Scale-Up Example : Pilot batches (100 g) achieved 75% yield via flow chemistry .

How can researchers validate the proposed mechanism of action for this compound in cellular models?

Basic Research Question

  • Gene Knockdown : siRNA silencing of target kinases (e.g., B-Raf) confirms on-target effects .
  • Western Blotting : Measure phosphorylation levels of downstream markers (e.g., ERK1/2 ).
  • Resistance Studies : Generate mutant cell lines (e.g., V600E B-Raf) to assess specificity .

What are the best practices for storing and handling this compound to ensure stability?

Basic Research Question

  • Storage : Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation .
  • Handling : Use gloveboxes for hygroscopic derivatives (e.g., 7-amino analogs ).
  • Stability Testing : Monitor degradation via HPLC (e.g., 95% purity retention after 6 months ).

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Reactant of Route 1
Reactant of Route 1
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one
Reactant of Route 2
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.